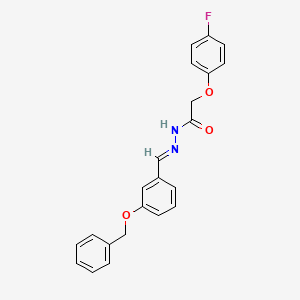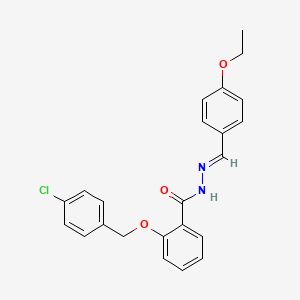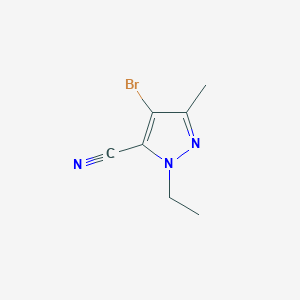
4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a nitrile group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding assays.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl and nitrile groups, making it less versatile in certain reactions.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a hydrazide group instead of a nitrile group, leading to different reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Similar structure but lacks the methyl and nitrile groups.
Uniqueness
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group enhances its potential as a building block in the synthesis of more complex molecules, while the bromine atom allows for further functionalization through substitution reactions.
Properties
CAS No. |
265326-56-5 |
|---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-3-11-6(4-9)7(8)5(2)10-11/h3H2,1-2H3 |
InChI Key |
BSZNNTQDXVKZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



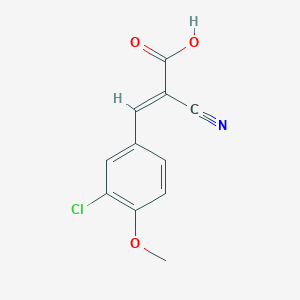



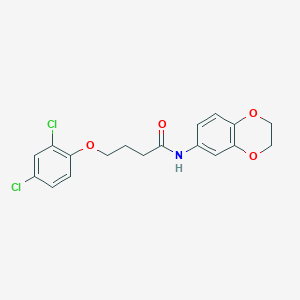
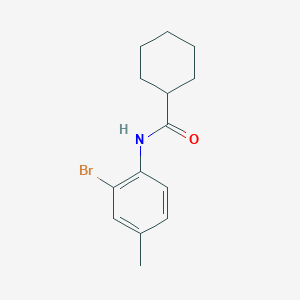
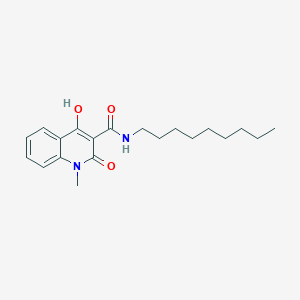

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

